molecular formula C14H21NOS B15182438 Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester CAS No. 33717-20-3

Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester

Cat. No.: B15182438
CAS No.: 33717-20-3
M. Wt: 251.39 g/mol
InChI Key: SZXZZHZUYMCQJL-UHFFFAOYSA-N
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Description

Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester is an organic compound with a complex structure It belongs to the class of esters, which are commonly used in various chemical reactions and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester typically involves the esterification of carbamothioic acid with ethyl(2-methylpropyl) alcohol and S-(phenylmethyl) chloride. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts such as sulfuric acid or hydrochloric acid to increase the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester into alcohols or thiols.

    Substitution: The ester group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of various industrial products, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, bis(2-methylpropyl)-, S-ethyl ester
  • Ethyl N,N-diisobutylthiocarbamate
  • S-Ethyl bis(2-methylpropyl)carbamothioate

Uniqueness

Carbamothioic acid, ethyl(2-methylpropyl)-, S-(phenylmethyl) ester is unique due to its specific ester structure and the presence of both ethyl(2-methylpropyl) and S-(phenylmethyl) groups

Properties

CAS No.

33717-20-3

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

S-benzyl N-ethyl-N-(2-methylpropyl)carbamothioate

InChI

InChI=1S/C14H21NOS/c1-4-15(10-12(2)3)14(16)17-11-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3

InChI Key

SZXZZHZUYMCQJL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(C)C)C(=O)SCC1=CC=CC=C1

Origin of Product

United States

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